N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine
Description
N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine is a tertiary amine featuring a pyridine ring substituted with a morpholine group at the 2-position and a methylamine group at the 4-position. This compound is of interest in medicinal chemistry due to its structural resemblance to intermediates used in drug synthesis, such as HIV protease inhibitors (e.g., ritonavir analogs) and kinase-targeting molecules. Its pyridine-morpholine scaffold allows for hydrogen bonding and π-π interactions, which are critical for binding to biological targets .
Properties
IUPAC Name |
N-methyl-1-(2-morpholin-4-ylpyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-12-9-10-2-3-13-11(8-10)14-4-6-15-7-5-14/h2-3,8,12H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFBCDNRFJGAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NC=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428750 | |
| Record name | N-Methyl-1-[2-(morpholin-4-yl)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869901-11-1 | |
| Record name | N-Methyl-1-[2-(morpholin-4-yl)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and morpholine.
Nucleophilic Substitution: Morpholine reacts with 2-chloropyridine under basic conditions to form 2-(morpholin-4-yl)pyridine.
Methylation: The intermediate 2-(morpholin-4-yl)pyridine is then treated with formaldehyde and a reducing agent such as sodium cyanoborohydride to introduce the N-methyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: N-oxides of the morpholine or pyridine rings.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine serves as a versatile building block for the construction of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting the central nervous system. Its ability to interact with various biological targets makes it a candidate for the development of novel therapeutic agents.
Industry
In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance the material’s stability and functionality.
Mechanism of Action
The mechanism by which N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, in medicinal applications, it may act as an agonist or antagonist at specific receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Positional Isomers: Pyridine-Morpholine Derivatives
- N-Methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine Structure: Morpholine is at the 6-position of the pyridine ring instead of the 2-position. Molecular Formula: C₁₁H₁₇N₃O (MW: 207.28 g/mol) . ~1.5 for the target compound, predicted via SMILES: CNCC1=NC(=CC=C1)N1CCOCC1) .
Heterocyclic Variants
- N-Methyl-N-[(2-isopropyl-4-thiazolyl)methyl]amine Structure: Replaces pyridine with a thiazole ring and substitutes morpholine with an isopropyl group. Application: Intermediate in ritonavir synthesis, yielding 55% over two steps .
N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine
Benzyl-Morpholine Derivatives
- N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine
Pharmacological Screening
While direct data for the target compound is lacking, structurally related pyrimidine-morpholine hybrids (e.g., 7 in ) show antimicrobial activity, with purity >99% confirmed via RP-HPLC . Morpholine-containing compounds are often explored for kinase inhibition due to their ability to occupy hydrophobic pockets .
Comparative Data Table
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine | Pyridine-morpholine | C₁₁H₁₇N₃O* | ~207.28 | 2-Morpholinyl substitution, rigid scaffold |
| N-Methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine | Pyridine-morpholine | C₁₁H₁₇N₃O | 207.28 | 6-Morpholinyl substitution, improved solubility |
| N-Methyl-N-[(2-isopropyl-4-thiazolyl)methyl]amine | Thiazole | C₉H₁₅N₃S | 197.30 | Thiazole core, ritonavir intermediate |
| N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine | Benzyl-morpholine | C₁₄H₂₁N₂O₂ | 249.33 | Ethoxy linker, flexible design |
*Inferred from positional isomer data in .
Biological Activity
N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine is a compound with significant potential in medicinal chemistry, particularly noted for its unique structural attributes and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Molecular Formula : C13H19N3O
- Molecular Weight : 233.31 g/mol
- Functional Groups : Contains a pyridine ring substituted with a morpholine group and linked via a methylamine unit.
This configuration enhances the compound's lipophilicity and bioavailability, making it a promising candidate for drug development.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, acting as either an agonist or antagonist. Notably, it has been shown to inhibit urease activity, which is critical for the survival of certain pathogens.
Antimicrobial Properties
Research indicates that derivatives similar to this compound exhibit notable antimicrobial activities. For instance:
- Urease Inhibition : Compounds in this class have demonstrated effective urease inhibition, which could be leveraged in treating infections caused by urease-producing bacteria .
Case Studies and Research Findings
- Enzyme Inhibition : A study highlighted the potential of this compound as an enzyme inhibitor, particularly targeting urease. This inhibition is crucial for developing treatments for infections linked to urease activity.
- Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions, emphasizing the importance of selecting appropriate reagents and conditions to achieve high yields and purity.
- Pharmacological Applications : The compound has been proposed for applications targeting the central nervous system due to its ability to cross the blood-brain barrier effectively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
